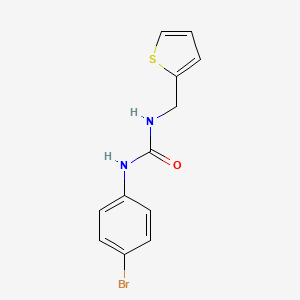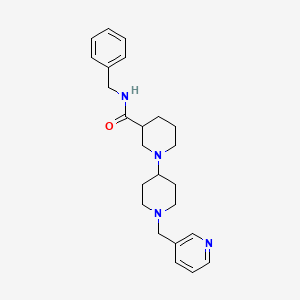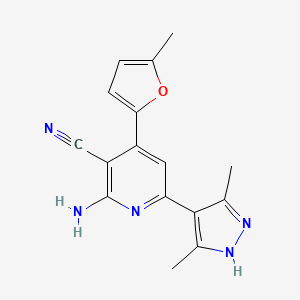
N-(4-bromophenyl)-N'-(2-thienylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-(2-thienylmethyl)urea, also known as BPTU, is a chemical compound that has been extensively studied for its potential uses in scientific research. BPTU is a urea derivative and is commonly used in the field of medicinal chemistry as a starting material for the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-(4-bromophenyl)-N'-(2-thienylmethyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(2-thienylmethyl)urea has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, N-(4-bromophenyl)-N'-(2-thienylmethyl)urea has been shown to have antioxidant and anti-inflammatory properties. N-(4-bromophenyl)-N'-(2-thienylmethyl)urea has also been shown to have neuroprotective effects, and may have potential uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromophenyl)-N'-(2-thienylmethyl)urea in scientific research is its versatility as a starting material for the synthesis of various biologically active compounds. N-(4-bromophenyl)-N'-(2-thienylmethyl)urea is also relatively easy to synthesize and purify, making it a convenient compound to work with in the laboratory. However, one limitation of using N-(4-bromophenyl)-N'-(2-thienylmethyl)urea is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-N'-(2-thienylmethyl)urea and its derivatives. One area of research involves the development of new anti-cancer drugs based on N-(4-bromophenyl)-N'-(2-thienylmethyl)urea. Another area of research involves the exploration of N-(4-bromophenyl)-N'-(2-thienylmethyl)urea's potential uses in the treatment of neurodegenerative diseases. Additionally, N-(4-bromophenyl)-N'-(2-thienylmethyl)urea and its derivatives may have potential uses in the development of new antibiotics and antifungal agents.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-N'-(2-thienylmethyl)urea involves the reaction of 4-bromophenyl isocyanate with 2-thienylmethylamine in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate isocyanate, which then reacts with the amine to form the final product.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-(2-thienylmethyl)urea has been studied for its potential uses in various scientific research applications. One of the most promising areas of research involves the development of new drugs for the treatment of cancer. N-(4-bromophenyl)-N'-(2-thienylmethyl)urea has been shown to have potent anti-cancer properties, and several derivatives of N-(4-bromophenyl)-N'-(2-thienylmethyl)urea have been synthesized and tested for their anti-cancer activity.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTHBGJBAXLWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294270.png)
![8-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5294278.png)
![2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5294286.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B5294287.png)
![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
![1-(2-methyl-4-pyridinyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5294300.png)
![2-(dimethylamino)-8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B5294305.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5294337.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)


amine hydrochloride](/img/structure/B5294379.png)
![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)